rac-tert-butyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate, cis
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Overview
Description
rac-tert-butyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate, cis: is a chemical compound with the molecular formula C11H20ClNO4S and a molecular weight of 297.8 g/mol . This compound is characterized by the presence of a chlorosulfonyl group attached to a cyclopentyl ring, which is further linked to a carbamate group. It is used in various chemical and industrial applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate, cis typically involves the following steps:
Formation of the cyclopentyl intermediate: The starting material, a cyclopentyl derivative, undergoes a series of reactions to introduce the chlorosulfonyl group.
Carbamate formation: The intermediate is then reacted with tert-butyl isocyanate under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process typically includes:
Batch or continuous flow reactors: To ensure consistent reaction conditions and scalability.
Purification steps: Such as crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorosulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines under suitable conditions.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, or thiols for substitution reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Major Products:
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Reduced Products: Such as alcohols or amines from reduction reactions.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the development of new chemical reactions and methodologies .
Biology and Medicine:
- Potential applications in drug discovery and development due to its unique reactivity.
- Used in the synthesis of biologically active molecules .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new industrial processes and products .
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate, cis involves its reactivity with various nucleophiles and reducing agents. The chlorosulfonyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and applications .
Comparison with Similar Compounds
rac-tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate: Similar structure but with a hydroxymethyl group instead of a chlorosulfonyl group.
rac-tert-butyl N-{[(1R,3S)-3-hydroxycyclohexyl]methyl}carbamate: Contains a hydroxycyclohexyl group instead of a chlorosulfonyl group.
Uniqueness:
- The presence of the chlorosulfonyl group in rac-tert-butyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate, cis imparts unique reactivity and properties compared to its analogs.
- This compound’s ability to undergo specific substitution and reduction reactions makes it valuable in various chemical and industrial applications .
Properties
Molecular Formula |
C11H20ClNO4S |
---|---|
Molecular Weight |
297.80 g/mol |
IUPAC Name |
tert-butyl N-[3-(chlorosulfonylmethyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C11H20ClNO4S/c1-11(2,3)17-10(14)13-9-5-4-8(6-9)7-18(12,15)16/h8-9H,4-7H2,1-3H3,(H,13,14) |
InChI Key |
ONHLSOJMBVATKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)CS(=O)(=O)Cl |
Origin of Product |
United States |
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